

Spectroscopic Profile of Methyl Isoquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl isoquinoline-3-carboxylate*

Cat. No.: B1299004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl isoquinoline-3-carboxylate**. The information herein is intended to support research, development, and quality control activities where this compound is of interest. The data presented is a combination of predicted values based on established spectroscopic principles and data from closely related compounds, compiled to offer a reliable reference in the absence of a complete, publicly available experimental dataset.

Chemical and Physical Properties

Methyl isoquinoline-3-carboxylate is an off-white to light yellow solid.[1][2] It is a member of the isoquinoline family, a class of heterocyclic aromatic compounds with significance in medicinal chemistry.[1]

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₂	[3][4][5]
Molecular Weight	187.19 g/mol	[2][3][4]
CAS Number	27104-73-0	[2][3][4]
Melting Point	86-88 °C	[1][2]

Spectroscopic Data

The following sections provide a detailed breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl isoquinoline-3-carboxylate**.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the methyl ester group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.3	s	1H	H-1
~8.5	s	1H	H-4
~8.2	d	1H	H-5 or H-8
~8.0	d	1H	H-8 or H-5
~7.8	t	1H	H-6 or H-7
~7.7	t	1H	H-7 or H-6
~4.0	s	3H	-OCH ₃

Note: Predicted chemical shifts are based on the analysis of similar isoquinoline structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[6]

Chemical Shift (δ) ppm	Assignment
~166	C=O (ester)
~153	C-1
~145	C-3
~137	C-4a
~131	C-8a
~130	C-7
~129	C-5
~128	C-6
~127	C-8
~120	C-4
~53	-OCH ₃

Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic system and the methyl ester functional group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
1600-1450	Medium-Strong	Aromatic C=C Ring Stretch
1300-1100	Strong	C-O Stretch (Ester)
900-675	Strong	Aromatic C-H Bend (Out-of-plane)

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid vs. solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/z	Ion
187.06	[M] ⁺
188.07	[M+H] ⁺
156.05	[M-OCH ₃] ⁺
128.04	[M-COOCH ₃] ⁺

Note: The molecular ion peak [M]⁺ is expected at m/z 187. Fragmentation may occur through the loss of the methoxy or the entire carbomethoxy group.

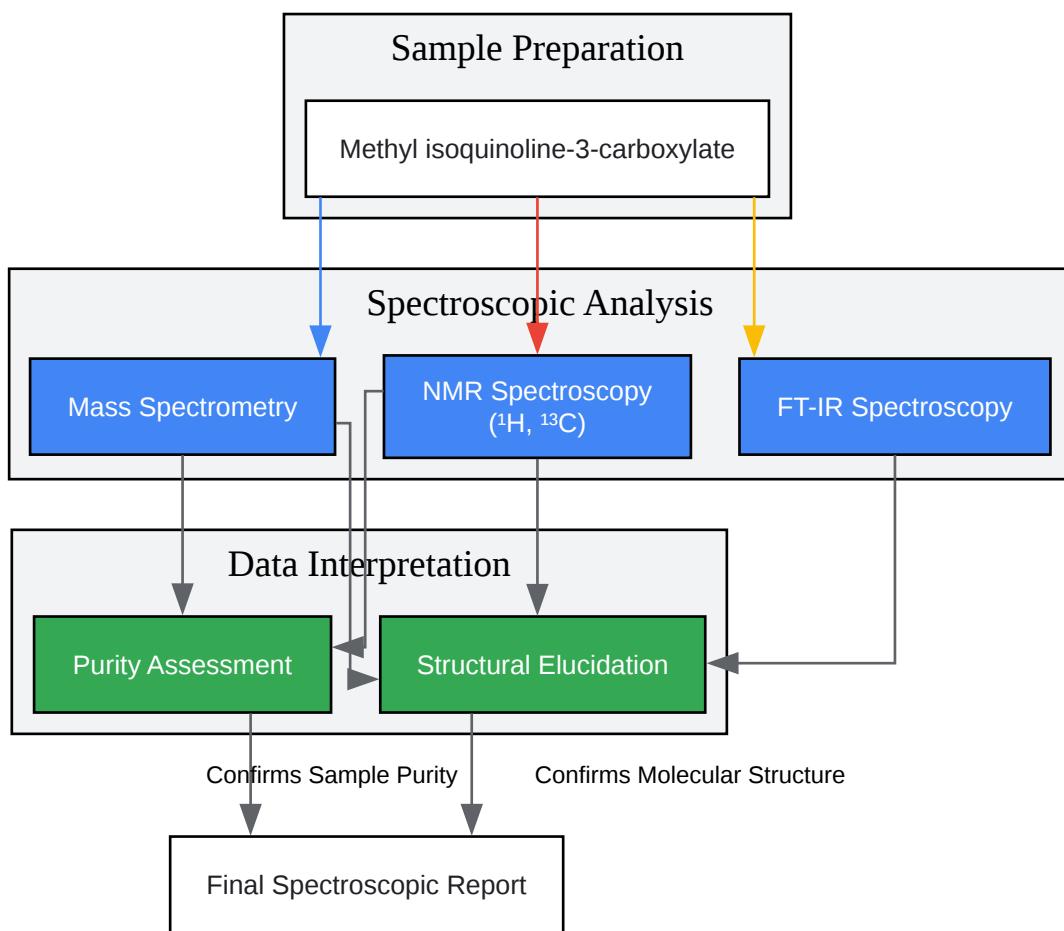
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl isoquinoline-3-carboxylate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
- Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for small organic molecules should be employed. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

FT-IR Spectroscopy (KBr Pellet Method)


- Sample Preparation: Grind 1-2 mg of **Methyl isoquinoline-3-carboxylate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet should be collected for reference.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl isoquinoline-3-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]
- 2. 异喹啉-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 3-isoquinolinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Isoquinoline-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299004#spectroscopic-data-nmr-ir-mass-of-methyl-isoquinoline-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com